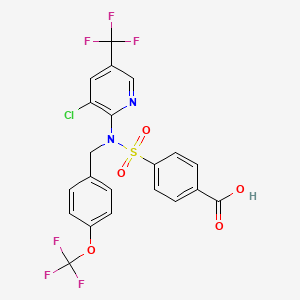
(S)-4-carboxyphenylglycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-4-Carboxyphenylglycine, abbreviated as S4CPG, is a naturally occurring amino acid derivative that has been demonstrated to have numerous biological activities and applications. It has been studied in various scientific research studies, including in vivo and in vitro studies, to determine its potential as a therapeutic agent or drug. S4CPG is a chiral molecule, meaning it has two distinct forms that are mirror images of each other, and can be synthesized using various methods.
Wissenschaftliche Forschungsanwendungen
Antagonism at Metabotropic Glutamate Receptors : (S)-4-carboxyphenylglycine and related phenylglycine derivatives act as competitive antagonists at metabotropic glutamate receptors. This antagonism has been demonstrated in various neurological studies, showing effects such as inhibition of phosphoinositide hydrolysis and modification of synaptic responses in neurons (Eaton et al., 1993).
Selective Antagonism of mGluR Subtypes : Different phenylglycine derivatives, including (S)-4CPG, have been shown to exhibit differential potencies at metabotropic glutamate receptor subtypes mGluR1 and mGluR5. These compounds interact differently with these receptor subtypes, indicating their potential for selective pharmacological targeting (Kingston et al., 1995).
Neuroprotective Activity : (S)-4-carboxyphenylglycine derivatives have demonstrated neuroprotective activity in various in vitro and in vivo models, suggesting their potential application in the treatment of neurodegenerative conditions and excitotoxic neuronal damage (Bruno et al., 1999).
Synaptic Transmission and Sensory Processing : These compounds have also been studied in the context of synaptic transmission, particularly in the thalamus, and their influence on sensory responses, indicating a role in the modulation of synaptic activity and sensory perception (Salt et al., 1994).
Application in Learning and Memory Processes : There is evidence suggesting the involvement of mGlu receptors, which are targeted by (S)-4-carboxyphenylglycine, in processes related to learning and memory, synaptic transmission, and pain response modulation (Wilson et al., 1997).
Eigenschaften
IUPAC Name |
4-[(S)-amino(carboxy)methyl]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c10-7(9(13)14)5-1-3-6(4-2-5)8(11)12/h1-4,7H,10H2,(H,11,12)(H,13,14)/t7-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTMJKPGFERYGJF-ZETCQYMHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)O)N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H](C(=O)O)N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-4-carboxyphenylglycine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

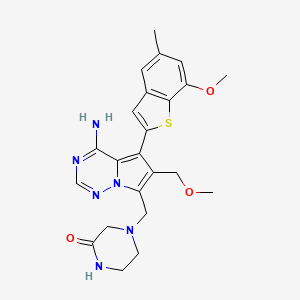
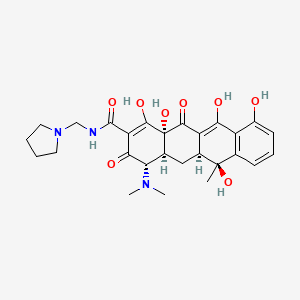
![N-[3-Fluoro-4-[(7-methoxyquinolin-4-yl)oxy]phenyl]-1-(2-hydroxy-2-methylpropyl)-5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide](/img/structure/B610554.png)
![N-[4-(3-Chlorophenyl)-5-(2-chlorobenzoyl)thiazole-2-yl]-2-[4-(ethylsulfonyl)phenyl]acetamide](/img/structure/B610558.png)
![(2S)-7-bromo-2-[4-(dimethylamino)cyclohexyl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2,4-dimethyl-1,3-benzodioxole-5-carboxamide](/img/structure/B610559.png)
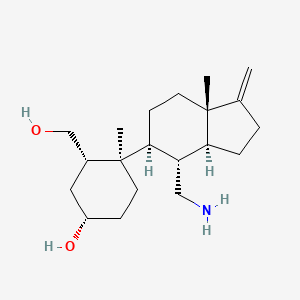
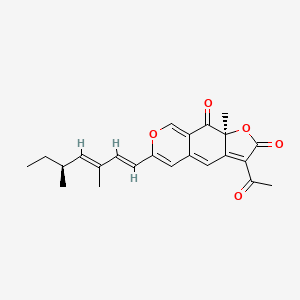
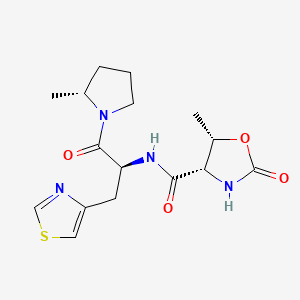

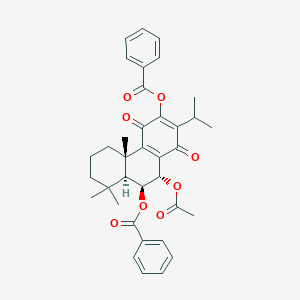
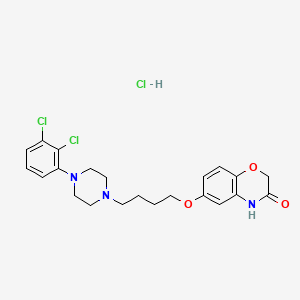

![[2-[4-(4-fluorophenyl)-5-pyridin-4-yl-1H-imidazol-2-yl]-5-methyl-1,3-dioxan-5-yl]-morpholin-4-ylmethanone;methanesulfonic acid](/img/structure/B610572.png)
